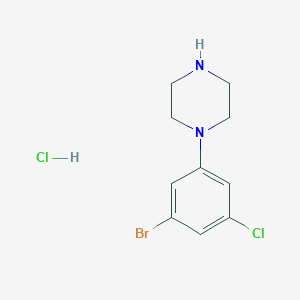

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC16526187

Molecular Formula: C10H13BrCl2N2

Molecular Weight: 312.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrCl2N2 |

|---|---|

| Molecular Weight | 312.03 g/mol |

| IUPAC Name | 1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |

| Standard InChI Key | UYVQNRZNBXVQKL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride is C₁₀H₁₃BrCl₂N₂, derived from the free base (C₁₀H₁₂BrClN₂) and hydrochloric acid. The molecular weight of the hydrochloride salt is 312.03 g/mol, calculated by adding the mass of HCl (36.46 g/mol) to the free base (275.57 g/mol) .

IUPAC Name and Structural Representation

The IUPAC name is 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride, reflecting the substitution pattern on the phenyl ring and the piperazine moiety. The structure consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a bromo- and chloro-substituted benzene ring. The hydrochloride salt forms via protonation of the piperazine’s secondary amine .

Structural Formula:

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized in two stages:

-

Formation of the Free Base:

-

Reacting 3-bromo-5-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., potassium carbonate).

-

The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chloride on the benzyl group.

-

-

Salt Formation:

Optimization and Industrial Production

Industrial-scale synthesis employs similar protocols but emphasizes cost efficiency and purity control. Key considerations include:

-

Catalyst Selection: Green catalysts like sulphamic acid (used in analogous piperazine syntheses) reduce environmental impact .

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide |

| Melting Point | Estimated 200–250°C (decomposes) |

| Hygroscopicity | Moderate (typical of hydrochloride salts) |

Stability and Reactivity

-

Light Sensitivity: Stable under ambient light but degrades under UV exposure.

-

Reactivity: The bromine and chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

N–H Stretch: Broad absorption at 2500–3000 cm⁻¹ (ammonium ion) .

-

Aromatic C–H Stretch: Peaks at 3050–3100 cm⁻¹.

¹H NMR (400 MHz, D₂O):

-

Piperazine Protons: δ 3.15–2.90 (m, 8H, –NCH₂CH₂N–).

-

Aromatic Protons: δ 6.75 (s, 1H, C4–H), δ 7.20 (s, 2H, C2–H and C6–H) .

¹³C NMR (100 MHz, D₂O):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume